molecular formula C4H3ClN2OS B1273292 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride CAS No. 59944-65-9

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Cat. No.: B1273292
CAS No.: 59944-65-9
M. Wt: 162.6 g/mol
InChI Key: SDNDOCTUXWLDIX-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as heat shock protein 90 (Hsp90), which is involved in protein folding and stabilization . By inhibiting Hsp90, this compound can disrupt the function of several oncoproteins, leading to potential anticancer effects . Additionally, this compound has demonstrated antimicrobial activity by interacting with bacterial enzymes and disrupting their metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it can modulate gene expression by inhibiting transcription factors and altering the expression of genes involved in cell proliferation and survival . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and proteins. For example, this compound can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the biochemical properties and therapeutic potential of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include sustained inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active metabolites . These metabolites can further interact with other biomolecules, contributing to the overall biochemical effects of this compound . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for understanding the cellular uptake and distribution of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can induce apoptosis by disrupting mitochondrial function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction can be represented as follows:

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid+Thionyl chloride4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride+SO2+HCl\text{4-Methyl-1,2,3-thiadiazole-5-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid+Thionyl chloride→4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

    Condensation Reactions: It can react with hydrazides to form hydrazones, which are useful intermediates in the synthesis of various bioactive compounds.

Common Reagents and Conditions

    Amines: Used in substitution reactions to form amides.

    Alcohols: React to form esters.

    Hydrazides: React to form hydrazones.

    Water: Causes hydrolysis to form the corresponding carboxylic acid.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Hydrazones: Formed from reactions with hydrazides.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: The parent compound from which 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is derived.

    4-Methyl-1,2,3-thiadiazole-5-carboxylate esters: Esters derived from the carboxylic acid form.

    4-Methyl-1,2,3-thiadiazole-5-carboxamide: An amide derivative.

Uniqueness

This compound is unique due to its highly reactive carbonyl chloride group, which allows for the formation of a wide range of derivatives. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-methylthiadiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c1-2-3(4(5)8)9-7-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNDOCTUXWLDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371743
Record name 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59944-65-9
Record name 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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